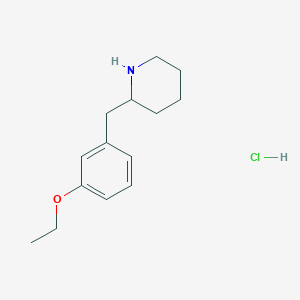

2-(3-Ethoxy-benzyl)-piperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Ethoxy-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of an ethoxy group attached to the benzyl moiety, which is further connected to the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-benzyl)-piperidine hydrochloride typically involves the following steps:

Formation of the Benzyl Intermediate: The starting material, 3-ethoxybenzyl chloride, is prepared by reacting 3-ethoxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.

Nucleophilic Substitution: The benzyl chloride intermediate is then reacted with piperidine in the presence of a base such as sodium hydroxide (NaOH) to form 2-(3-Ethoxy-benzyl)-piperidine.

Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Ethoxy-benzyl)-piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

Reduction: H₂ with Pd/C catalyst, sodium borohydride (NaBH₄).

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-Ethoxy-benzyl)-piperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(3-Ethoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3-Methoxy-benzyl)-piperidine hydrochloride

- 2-(3-Chloro-benzyl)-piperidine hydrochloride

- 2-(3-Fluoro-benzyl)-piperidine hydrochloride

Uniqueness

2-(3-Ethoxy-benzyl)-piperidine hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.

Biologische Aktivität

2-(3-Ethoxy-benzyl)-piperidine hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a piperidine ring substituted with an ethoxy-benzyl group, which may influence its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and neuropharmacological effects based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H17ClN

- Molecular Weight : 235.73 g/mol

The presence of the ethoxy and benzyl groups is significant in enhancing the lipophilicity of the compound, which may facilitate better membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit notable antimicrobial properties. In a study assessing various piperidine compounds, this compound demonstrated significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. One notable study utilized FaDu hypopharyngeal tumor cells to evaluate cytotoxicity. The results indicated that this compound induced apoptosis in cancer cells, demonstrating a cytotoxic effect comparable to established chemotherapeutics like bleomycin.

- Cytotoxicity Assay Results :

| Cell Line | IC50 (µM) |

|---|---|

| FaDu | 5.4 |

| HeLa | 10.2 |

| MCF-7 | 12.5 |

The mechanism behind this activity may involve the induction of oxidative stress and disruption of cellular signaling pathways critical for cancer cell survival.

Neuropharmacological Effects

Piperidine derivatives have been studied for their interactions with neurotransmitter systems. In particular, this compound has shown promise as a dual ligand for histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neuroprotection.

- Receptor Binding Affinity :

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Histamine H3 | 7.5 nM |

| Sigma-1 | 9.0 nM |

These findings suggest that the compound may serve as a potential therapeutic agent for conditions such as neuropathic pain and neurodegenerative diseases.

Case Studies

- Antimicrobial Study : A comprehensive evaluation was conducted on various piperidine derivatives, including this compound, which highlighted its effectiveness against resistant bacterial strains.

- Cancer Research : A study published in the Journal of Medicinal Chemistry reported that compounds similar to this compound exhibited enhanced anticancer properties through targeted delivery mechanisms, suggesting potential for clinical applications in oncology.

Eigenschaften

IUPAC Name |

2-[(3-ethoxyphenyl)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-2-16-14-8-5-6-12(11-14)10-13-7-3-4-9-15-13;/h5-6,8,11,13,15H,2-4,7,9-10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUGUBDDXXIXLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CC2CCCCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588833 |

Source

|

| Record name | 2-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170163-05-9 |

Source

|

| Record name | 2-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.